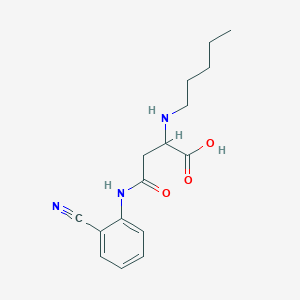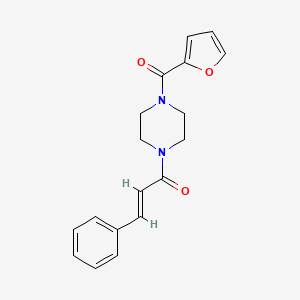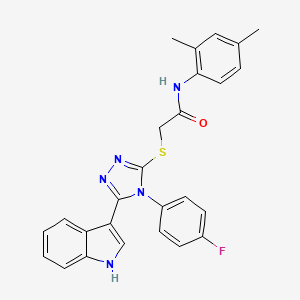![molecular formula C16H19NO3 B2421403 Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1252672-40-4](/img/structure/B2421403.png)
Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with the molecular formula C₁₆H₁₉NO₃ and a molecular weight of 273.14 g/mol . This compound features a bicyclic structure, which is a common motif in many bioactive natural products and synthetic compounds . The presence of a formyl group and a carbamate moiety in its structure makes it an interesting candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate can be achieved through several synthetic routes. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, methanol, and water . For example, the compound can be reduced using hydrogen in methanol and water to yield different products depending on the reaction conditions . The formyl group can also undergo oxidation to form carboxylic acids or other derivatives.
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives may exhibit bioactive properties, making it a potential candidate for drug discovery and development . Additionally, its unique bicyclic structure makes it useful in the study of molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism by which Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The carbamate moiety may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives . These compounds share a similar bicyclic structure but differ in the functional groups attached to the scaffold. The presence of the formyl and carbamate groups in this compound makes it unique and potentially more versatile in chemical reactions and applications .
Properties
IUPAC Name |
benzyl N-(4-formyl-1-bicyclo[2.2.1]heptanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-12-15-6-8-16(11-15,9-7-15)17-14(19)20-10-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDXJLREKRUEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C=O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2421325.png)
![[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2421326.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)
![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)

![1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2421332.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421334.png)
![5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2421336.png)

![3-(3,4-dimethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2421339.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2421340.png)
![(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2421341.png)
